2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid
Overview
Description
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethoxycarbonyl group attached to the amino group and a phenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid typically involves the reaction of ethyl chloroformate with an appropriate amino acid derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Ethyl chloroformate and an amino acid derivative.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein structure.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The phenyl group provides additional binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of its target through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-[(Ethoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxycarbonyl group provides stability and reactivity, while the phenyl group enhances binding interactions with molecular targets.
Properties
IUPAC Name |
2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81375-37-3 | |
Record name | NSC76270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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